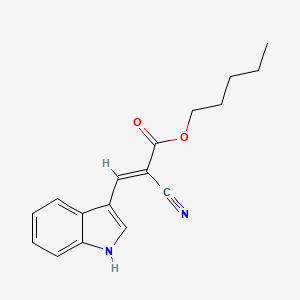

(E)-pentyl 2-cyano-3-(1H-indol-3-yl)acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(E)-pentyl 2-cyano-3-(1H-indol-3-yl)acrylate” is a chemical compound. It is an example of a cyanovinylheteroaromatic compound used for organic nonlinear optics . Its molecular formula is C14H12N2O2 .

Synthesis Analysis

The compound (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01), which is similar to the compound , was synthesized based on the structures of clinically relevant drugs indomethacin and paracetamol through the molecular hybridization strategy . This derivative was obtained by an amidation reaction between substituted anilines and ethyl 2-cyanoacetate followed by a Knoevenagel-type condensation reaction with indole aldehyde . This resulted in both a viable synthesis and satisfactory yield .

Molecular Structure Analysis

The molecular weight of “(E)-pentyl 2-cyano-3-(1H-indol-3-yl)acrylate” is 240.26 . Further details about its molecular structure are not available in the search results.

Chemical Reactions Analysis

The synthesis of the similar compound ICMD-01 involved an amidation reaction between substituted anilines and ethyl 2-cyanoacetate, followed by a Knoevenagel-type condensation reaction with indole aldehyde . This process resulted in a viable synthesis and satisfactory yield .

Physical And Chemical Properties Analysis

The compound “(E)-pentyl 2-cyano-3-(1H-indol-3-yl)acrylate” is a solid . It has a melting point of 164-166 °C (dec.) (lit.) . It is soluble in methanol at 2.5% .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Drug Development

The compound has been studied for its potential as an anti-inflammatory drug . It was designed based on the structures of clinically relevant drugs like indomethacin and paracetamol through molecular hybridization . This compound showed significant inhibition of nitrite production and cytokine production (IL-1β and TNFα) in noncytotoxic concentrations in vitro . In vivo, it reduced edema in CFA-induced paw edema tests, comparable to dexamethasone, without significant inhibition of PGE2, IL-1β, or TNFα .

Immunomodulatory Applications

(E)-pentyl 2-cyano-3-(1H-indol-3-yl)acrylate has demonstrated immunomodulatory properties. In vitro assays with J774 macrophages showed that the compound could modulate the immune response, which is crucial for developing treatments for autoimmune diseases and allergies .

Organic Nonlinear Optics

This compound is an example of a cyanovinylheteroaromatic used in organic nonlinear optics . These materials are essential for creating optical switches and modulators, which have applications in telecommunications and information processing.

Enzyme Inhibition Studies

The compound’s structure allows it to be anchored at the enzymatic site of cyclooxygenases, which are key in the inflammatory process . This makes it a valuable tool for studying enzyme inhibition and could lead to the development of new anti-inflammatory agents.

Molecular Hybridization Strategy

The design and synthesis of (E)-pentyl 2-cyano-3-(1H-indol-3-yl)acrylate serve as a model for the molecular hybridization strategy . This approach combines fragments of different clinically important drugs to create new compounds with potential therapeutic effects.

Pharmacological Property Assessment

The compound has been used to assess pharmacological properties such as immunomodulatory and anti-inflammatory activities in various in vitro and in vivo models . This helps in understanding the compound’s mechanism of action and therapeutic potential.

Synthesis and Yield Optimization

Its synthesis involves an amidation reaction followed by a Knoevenagel-type condensation reaction, providing a viable method with satisfactory yield . This is significant for the large-scale production of pharmaceuticals.

Candidate for Improved Gastrointestinal Safety Profile

Preliminary studies suggest that (E)-pentyl 2-cyano-3-(1H-indol-3-yl)acrylate could be a strong candidate for an anti-inflammatory drug with an improved gastrointestinal safety profile compared to conventional drugs . This is particularly important for patients who require long-term anti-inflammatory medication.

Propiedades

IUPAC Name |

pentyl (E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-2-3-6-9-21-17(20)13(11-18)10-14-12-19-16-8-5-4-7-15(14)16/h4-5,7-8,10,12,19H,2-3,6,9H2,1H3/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOHHDLGZWJMEY-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C(=CC1=CNC2=CC=CC=C21)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC(=O)/C(=C/C1=CNC2=CC=CC=C21)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-pentyl 2-cyano-3-(1H-indol-3-yl)acrylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2961721.png)

![N-(3,4-dimethoxyphenyl)-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2961722.png)

![Ethyl 4-(3-{[4-(morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2961725.png)

![1-[(4-Chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2961729.png)

![(E)-3-(2-chlorophenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2961731.png)

![N,N-diethyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2961736.png)

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2961737.png)